An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidine
An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidine
CAS Number: 38275-48-8
This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the creation of targeted therapeutics.
Core Chemical and Physical Data
5-Bromo-2-(methylsulfonyl)pyrimidine is a solid, organic compound with the empirical formula C₅H₅BrN₂O₂S.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. The methylsulfonyl group acts as a potent electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring, making it a versatile reagent for nucleophilic substitution reactions.[2]
| Property | Value | Reference |
| CAS Number | 38275-48-8 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [1] |
| Molecular Weight | 237.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 130-133 °C | [1] |
| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | [1] |
| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N | [1] |
Synthesis Protocol
The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine is most commonly achieved through the oxidation of its precursor, 5-bromo-2-(methylthio)pyrimidine. The following is a detailed experimental protocol for this conversion.
Experimental Protocol: Oxidation of 5-bromo-2-(methylthio)pyrimidine
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Methanol
-
Oxone® (potassium peroxymonosulfate)
-
4N aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 10.0 g (48.8 mmol) of 5-bromo-2-(methylthio)pyrimidine in 195 mL of methanol.[3]
-
In a separate vessel, prepare a solution of 94.6 g (154 mmol) of Oxone® in 500 mL of water.[3]
-
Alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) to the solution of 5-bromo-2-(methylthio)pyrimidine in batches. Maintain the reaction temperature and a pH between 2 and 3 throughout the addition.[3]
-
After the complete addition of the reagents, stir the reaction mixture at room temperature for 2 hours.[3]
-
Upon completion of the reaction, dilute the mixture with 500 mL of water.[3]
-
Extract the aqueous mixture with ethyl acetate (2 x 500 mL).[3]
-
Adjust the pH of the aqueous layer to 7 and perform another extraction with ethyl acetate.[3]
-
Combine all the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.[3]
Expected Yield: Approximately 9.23 g (80%).[3]
Characterization:
-
¹H-NMR (300 MHz, DMSO-d6): δ 9.28 (s, 2H), 3.37 (s, 3H).[3]
-
Mass Spectrometry (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).[3]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to mimic the endogenous components of DNA and RNA.[4][5] 5-Bromo-2-(methylsulfonyl)pyrimidine serves as a crucial intermediate in the synthesis of complex, biologically active molecules, particularly in the development of targeted therapies.
Its utility stems from the reactivity of the pyrimidine ring, which is activated by the electron-withdrawing methylsulfonyl group. This facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.[2]
Building Block for Protein Degraders
5-Bromo-2-(methylsulfonyl)pyrimidine is classified as a building block for protein degraders. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrimidine moiety can serve as a core scaffold or a linking element in the design of these novel therapeutic agents.
Intermediate in the Synthesis of Endothelin Receptor Antagonists
A notable application of this compound is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.[6][7] Macitentan is used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan and related analogs, 5-bromo-2-(methylsulfonyl)pyrimidine is reacted with an alcohol under basic conditions to form an ether linkage, a key step in the construction of the final drug molecule.[6]
The pyrimidine ring and its substituents in this context are crucial for the molecule's affinity and potency at both the ETₐ and ETₑ receptors.[6]
Visualizing Workflows and Molecular Interactions
Diagram 1: Synthesis Workflow
Caption: Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine.
Diagram 2: Role in Targeted Drug Synthesis
Caption: Role as a key building block in drug synthesis.
Safety and Handling
5-Bromo-2-(methylsulfonyl)pyrimidine is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-(methylsulfonyl)pyrimidine is a valuable and versatile building block in the field of drug discovery and development. Its unique chemical properties, particularly the enhanced electrophilicity of the pyrimidine ring, make it an ideal starting material for the synthesis of a wide range of complex molecules with significant biological activity. Its established role in the synthesis of approved drugs like Macitentan underscores its importance for medicinal chemists and researchers working on the next generation of targeted therapeutics.
References
- 1. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]
- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 3. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
